Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Description
Tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Routes and Derivatives
Research on tert-butyl 2-(4-methylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate and related compounds has yielded insights into novel synthetic routes and derivatives of potential biological interest. A study highlighted the development of a straightforward and novel synthesis method for spirocyclic amide derivatives, indicating the versatility of these compounds in creating biologically active heterocyclic compounds (Srinivasan, Narayana, Samshuddin, & Sarojini, 2012). Similarly, Moskalenko and Boev (2012) explored pathways to synthesize spirocyclic 3-oxotetrahydrofurans, further underscoring the compound's potential in creating new heterocyclic structures of interest (Moskalenko & Boev, 2012).
Antimicrobial and Antiviral Potentials
Another significant area of application for related spirocyclic compounds is in the development of new antimicrobial and antiviral agents. Dalloul et al. (2017) synthesized a new series of tetraazaspiro[4.5]dec-2-enes, demonstrating significant antimicrobial activity against several microbial strains, highlighting the therapeutic potential of these compounds (Dalloul, El-nwairy, Shorafa, & Samaha, 2017). Additionally, Apaydın et al. (2020) designed and synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with notable antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E, indicating the spirothiazolidinone scaffold's versatility in achieving antiviral molecules (Apaydın, Loy, Stevaert, & Naesens, 2020).
Structural and Stereochemical Studies
The structural and stereochemical characterization of spirocyclic compounds has been a focus of research to understand their properties and potential applications better. Jakubowska et al. (2013) utilized NMR spectroscopy to assign absolute configurations to derivatives, which is crucial for the development of active pharmaceutical ingredients and for understanding the molecular basis of their activity (Jakubowska, Sowa, Żylewski, & Kulig, 2013).
Properties
IUPAC Name |
tert-butyl 3-(4-methylphenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-13-5-7-14(8-6-13)15-16(25)21-19(20-15)9-11-22(12-10-19)17(23)24-18(2,3)4/h5-8H,9-12H2,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKWEMJIFXQYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)OC(C)(C)C)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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